molecular formula C19H19BrN2O2 B11524042 [5-(4-Bromo-phenyl)-3-ethyl-5-hydroxy-4,5-dihydro-pyrazol-1-yl]-p-tolyl-methanone

[5-(4-Bromo-phenyl)-3-ethyl-5-hydroxy-4,5-dihydro-pyrazol-1-yl]-p-tolyl-methanone

Cat. No.: B11524042
M. Wt: 387.3 g/mol
InChI Key: KURSOCQBAGFECW-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-3-ETHYL-1-(4-METHYLBENZOYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-3-ETHYL-1-(4-METHYLBENZOYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves a multi-step process. One common method is the Claisen-Schmidt condensation followed by cyclization. The initial step involves the condensation of 4-bromobenzaldehyde with acetophenone under basic conditions to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazoline ring, leading to the formation of pyrazole derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Pyrazole derivatives with various functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: A wide range of substituted pyrazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-BROMOPHENYL)-3-ETHYL-1-(4-METHYLBENZOYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or anticancer properties, making them valuable in drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as liquid crystals and polymers. Its structural properties contribute to the development of materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-3-ETHYL-1-(4-METHYLBENZOYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar structural features.

    4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole: Shares the bromophenyl group and exhibits similar biological activities.

Uniqueness

5-(4-BROMOPHENYL)-3-ETHYL-1-(4-METHYLBENZOYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its pyrazoline ring and bromophenyl group make it a versatile compound for various applications.

Properties

Molecular Formula

C19H19BrN2O2

Molecular Weight

387.3 g/mol

IUPAC Name

[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4H-pyrazol-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C19H19BrN2O2/c1-3-17-12-19(24,15-8-10-16(20)11-9-15)22(21-17)18(23)14-6-4-13(2)5-7-14/h4-11,24H,3,12H2,1-2H3

InChI Key

KURSOCQBAGFECW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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